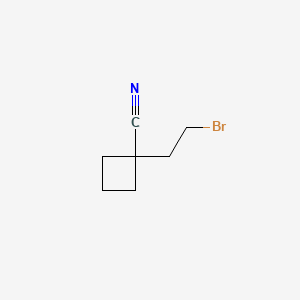

1-(2-Bromoethyl)cyclobutane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Bromoethyl)cyclobutane-1-carbonitrile: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a cyclobutane ring with a nitrile group (-CN) attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)cyclobutane-1-carbonitrile can be synthesized through various methods. One common approach involves the bromination of ethylcyclobutane followed by the introduction of a nitrile group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like carbon tetrachloride (CCl4). The nitrile group can be introduced using reagents like sodium cyanide (NaCN) under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitrile introduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

Substitution: 1-(2-Hydroxyethyl)cyclobutane-1-carbonitrile, 1-(2-Aminoethyl)cyclobutane-1-carbonitrile.

Reduction: 1-(2-Aminoethyl)cyclobutane-1-carbonitrile.

Oxidation: 1-(2-Carboxyethyl)cyclobutane-1-carbonitrile.

Scientific Research Applications

Chemistry: 1-(2-Bromoethyl)cyclobutane-1-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: The compound is studied for its potential biological activities. It may be used in the development of bioactive molecules and pharmaceuticals.

Medicine: Research is ongoing to explore the potential medicinal properties of derivatives of this compound. It may be investigated for its role in drug development and therapeutic applications.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The nitrile group can participate in reduction reactions, leading to the formation of amines. These reactions are facilitated by the electronic and steric properties of the cyclobutane ring.

Comparison with Similar Compounds

1-(2-Chloroethyl)cyclobutane-1-carbonitrile: Similar structure with a chlorine atom instead of bromine.

1-(2-Iodoethyl)cyclobutane-1-carbonitrile: Similar structure with an iodine atom instead of bromine.

1-(2-Bromoethyl)cyclopentane-1-carbonitrile: Similar structure with a cyclopentane ring instead of cyclobutane.

Uniqueness: 1-(2-Bromoethyl)cyclobutane-1-carbonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The cyclobutane ring also contributes to its distinct chemical behavior compared to other cycloalkanes.

Biological Activity

1-(2-Bromoethyl)cyclobutane-1-carbonitrile is a compound of interest in medicinal chemistry due to its notable biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring, a carbonitrile functional group, and a bromoethyl substituent. Its molecular formula is C7H9BrN, with a molecular weight of approximately 200.07 g/mol. The compound appears as a colorless to light yellow liquid and is sparingly soluble in water but soluble in organic solvents like chloroform and ethanol.

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of the Cyclobutane Ring : The initial step typically includes cyclization reactions that form the cyclobutane structure.

- Bromoethyl Substitution : Introduction of the bromoethyl group through nucleophilic substitution reactions.

- Carbonitrile Addition : The carbonitrile functional group is added, completing the synthesis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been shown to induce apoptosis in various human cancer cell lines, particularly breast cancer cells. The compound's mechanism may involve interaction with specific molecular targets that modulate cellular processes related to proliferation and survival.

Antimalarial Effects

Additionally, this compound has demonstrated activity against Plasmodium falciparum, the malaria-causing parasite. This suggests potential as an antimalarial agent , with ongoing studies aimed at elucidating its effectiveness and mechanisms in combating malaria.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with:

- Enzymes involved in cell proliferation : This could lead to altered signaling pathways that promote apoptosis.

- Molecular targets within cancer cells : These interactions may inhibit growth and induce cell death.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and biological activity. A comparison with structurally similar compounds reveals variations in biological efficacy:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile | C10H8BrClN | 270.55 g/mol | Contains both bromine and chlorine substituents |

| 1-(4-Chloro-2-bromophenyl)cyclobutane-1-carbonitrile | C10H8BrClN | 270.55 g/mol | Different halogen combinations on the phenyl ring |

| 1-(Bromomethyl)cyclobutane-1-carbonitrile | C7H8BrN | 174.04 g/mol | Lacks the bromoethyl group |

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- A study demonstrated its ability to induce apoptosis in breast cancer cell lines, highlighting its potential as an anticancer agent.

- Research involving Plasmodium falciparum indicated that this compound could inhibit parasite growth, suggesting further exploration for antimalarial applications.

Properties

IUPAC Name |

1-(2-bromoethyl)cyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN/c8-5-4-7(6-9)2-1-3-7/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOLRKSKGBJTQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCBr)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.06 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.